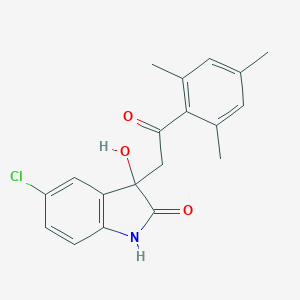![molecular formula C20H22N2O3 B214705 3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)
3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound 3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, commonly referred to as DMHP, is a synthetic indole derivative that has been the subject of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of DMHP is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. DMHP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
DMHP has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, decrease oxidative stress, and improve cognitive function. DMHP has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
実験室実験の利点と制限
One advantage of using DMHP in lab experiments is its potential therapeutic applications. It has been found to exhibit a variety of beneficial effects and may be useful in the development of new drugs. However, DMHP is a synthetic compound and may not accurately reflect the effects of natural compounds in the body. Additionally, the mechanism of action of DMHP is not fully understood, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on DMHP. One area of interest is the development of DMHP-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of DMHP, which may provide insight into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of DMHP in humans.
合成法
The synthesis of DMHP involves the reaction between 4-(dimethylamino)benzaldehyde and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then treated with hydrochloric acid to obtain DMHP as a solid precipitate. The purity of the compound can be improved through recrystallization.
科学的研究の応用
DMHP has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that DMHP exhibits antitumor, anti-inflammatory, and antioxidant properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C20H22N2O3 |
分子量 |
338.4 g/mol |
IUPAC名 |
3-[2-[4-(dimethylamino)phenyl]-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C20H22N2O3/c1-4-22-17-8-6-5-7-16(17)20(25,19(22)24)13-18(23)14-9-11-15(12-10-14)21(2)3/h5-12,25H,4,13H2,1-3H3 |
InChIキー |
GJVIWWNBXLBCKL-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)N(C)C)O |
正規SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214622.png)
![2-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214624.png)
![2-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214629.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214631.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214633.png)
![1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214634.png)
![5-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214635.png)

![5-chloro-3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214639.png)
![5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214641.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214642.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214644.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-indolone](/img/structure/B214646.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214648.png)